Ethyl 4,5-dimethyl-1H-pyrrole-2-carboxylate
Overview
Description
Ethyl 4,5-dimethyl-1H-pyrrole-2-carboxylate is a chemical compound with the molecular formula C9H13NO2 . It is used in the preparation of blue pyrrole dyes and as an intermediate in the synthesis of receptor tyrosine kinase (RTK) inhibitors and their metabolites .
Synthesis Analysis
This compound can be synthesized by the aldol condensation of ethyl 3, 5-dimethyl-4-actyl-1H-pyrrole-2-carboxylate with furan-2-carbaldehyde in the presence of a strong hydroxyl base as a catalyst .Molecular Structure Analysis
The molecular structure of this compound has been studied using various spectroscopic techniques including 1H NMR spectroscopy and X-ray analysis .Chemical Reactions Analysis
The condensation of ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate with various aromatic amines and with 5-amino-3-(4-bromo-phenyl(tolyl))-1H-pyrazole in absolute boiling ethanol affords new azomethines as Schiff bases . The reaction of these compounds with thioglycolic acid in toluene, DMF, or AcOH at reflux with or without the addition of ZnCl2 as well as under microwave irradiation had an unusual pathway leading to the formation of ethyl 3,5-dimethyl-4-(5-oxo-1,3-oxathiolan-2-yl)-1H-pyrrole-2-carboxylate exclusively .Physical and Chemical Properties Analysis
The molecular weight of this compound is 167.205 Da . More detailed physical and chemical properties are not available in the current literature.Scientific Research Applications
1. Non-linear Optical Material Applications
Ethyl 4,5-dimethyl-1H-pyrrole-2-carboxylate derivatives exhibit potential as non-linear optical (NLO) materials. A study demonstrated that the compound ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, derived from this compound, showed significant hyperpolarizability indicating its suitability for NLO applications (Singh et al., 2014).
2. Molecular Structure and Spectroscopy Analysis
The molecular structure and spectroscopic properties of various derivatives have been extensively studied. For instance, ethyl 4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate exhibited properties conducive to the formation of hydrogen-bonded dimers in the solid state, as well as displaying strong electrophilic characteristics (Singh et al., 2013).
3. Synthesis of New Heterocyclic Compounds
These derivatives are also suitable for the formation of new heterocyclic compounds. For example, ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate has been utilized for the synthesis of various heterocyclic compounds like oxirane, oxazoles, pyrazoles, pyridines, pyrimidines, and pyran (Singh et al., 2014).
4. Analysis of Hydrogen Bonding and Interactions
This compound derivatives also facilitate the analysis of hydrogen bonding and molecular interactions. For instance, ethyl 4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, another derivative, has been used to study dimer formation through hydrogen bonding, aiding in understanding the nature and strength of such interactions (Singh et al., 2013).
5. Chemical Reactivity and Electronic Structure Analysis
Derivatives of this compound are also used in the analysis of chemical reactivity and electronic structure. For instance, ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate has been studied for its vibrational analysis and binding energy calculations, providing insights into the nature of intermolecular interactions and the reactivity of molecules (Singh et al., 2013).
Mechanism of Action
Target of Action
It is known that pyrrole derivatives, which include this compound, are often used in the synthesis of various bioactive molecules .
Mode of Action
It is known that the compound can be used in the synthesis of azomethines, also known as Schiff bases . These Schiff bases are formed through the condensation of the compound with various aromatic amines .
Biochemical Pathways
It is known that the compound can be used in the synthesis of azomethines . These azomethines have a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antituberculosis, and other types of biological activities .
Pharmacokinetics
The pharmacokinetic properties of Ethyl 4,5-dimethyl-1H-pyrrole-2-carboxylate indicate that it has high gastrointestinal absorption and is BBB permeant . The compound has a log P value of 2.26 (iLOGP), indicating its lipophilicity .
Result of Action
It is known that the azomethines synthesized from the compound were found to be effective only against gram-positive bacteria .
Properties
IUPAC Name |
ethyl 4,5-dimethyl-1H-pyrrole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-4-12-9(11)8-5-6(2)7(3)10-8/h5,10H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJUXFNQDUIJYPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N1)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00176411 | |
Record name | 1H-Pyrrole-2-carboxylic acid, 4,5-dimethyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00176411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2199-45-3 | |
Record name | 1H-Pyrrole-2-carboxylic acid, 4,5-dimethyl-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002199453 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Pyrrole-2-carboxylic acid, 4,5-dimethyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00176411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 4,5-dimethyl-1H-pyrrole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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